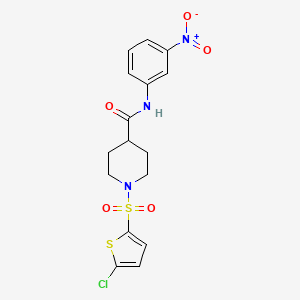

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a chlorothiophene moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the Chlorothiophene Moiety: This step involves the coupling of the chlorothiophene group to the sulfonylated piperidine ring, typically using palladium-catalyzed cross-coupling reactions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where the nitrophenyl group replaces a leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biology: It could be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

Industry: It could be employed in the synthesis of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

1-((5-bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide: Similar structure but with the nitro group in a different position.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-aminophenyl)piperidine-4-carboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a synthetic compound with significant potential in biological research. Its complex structure, characterized by a piperidine ring, a sulfonyl group derived from 5-chlorothiophene, and a nitrophenyl moiety, suggests diverse biological activities. This article focuses on its biological activity, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆ClN₃O₅S₂

- Molecular Weight : Approximately 429.89 g/mol

- CAS Number : 1099772-08-3

This compound's unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.

Interaction with Receptors

Preliminary studies indicate that this compound exhibits notable interactions with the cannabinoid receptor type 1 (CB1). This interaction suggests potential implications for neuropharmacology, particularly in the modulation of cannabinoid signaling pathways.

Antimicrobial and Anticancer Properties

Research has shown that compounds with similar structural frameworks often exhibit antimicrobial and anticancer activities. For instance, studies evaluating related piperidine derivatives have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the nitrophenyl group may enhance these activities by improving the compound's ability to penetrate bacterial cell walls or interact with specific cellular targets.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with sulfonyl and nitrophenyl groups. The exploration of derivatives can lead to compounds with enhanced biological profiles. For example, modifications in the nitrophenyl substitution have been shown to influence the compound's pharmacological effects significantly.

Study on Antimicrobial Activity

In a comparative study of synthesized compounds similar to this compound, it was found that several derivatives exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The most active derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting their potential as antimicrobial agents .

Neuropharmacological Evaluation

Another study focused on evaluating the neuropharmacological effects of this compound through in vitro assays targeting CB1 receptors. The results indicated that it could modulate receptor activity, which is crucial for developing treatments for neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine framework with sulfonyl and nitrophenyl groups | Potential CB1 receptor interaction; antibacterial activity |

| 1-((5-Bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | Similar structure with bromine substitution | Varies based on halogen influence on activity |

| N-(4-sulfamoylphenyl)-4-nitrothiophene-2-carboxamide | Different core structure | Exhibits distinct solubility and reactivity |

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O5S2/c17-14-4-5-15(26-14)27(24,25)19-8-6-11(7-9-19)16(21)18-12-2-1-3-13(10-12)20(22)23/h1-5,10-11H,6-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOOJONGVBLCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.